molecular formula C10H17N3 B3197651 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine CAS No. 1006454-53-0

1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine

Cat. No.: B3197651
CAS No.: 1006454-53-0
M. Wt: 179.26 g/mol
InChI Key: ARUDVOYVLYHRHZ-UHFFFAOYSA-N
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Description

The compound “1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine” is an organic compound. The “butan-2-yl” part refers to a butyl group, which is a four-carbon alkyl radical or substituent group derived from butane . The “cyclopropyl” part refers to a cyclopropane ring, which is a three-membered carbon ring. The “1H-pyrazol-4-amine” part refers to a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, with an amine group attached at the 4-position .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups and rings. The butan-2-yl group is a four-carbon chain, the cyclopropyl is a three-membered carbon ring, and the 1H-pyrazol-4-amine is a five-membered ring with two nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Activity

Cytotoxic Activity on Tumor Cells A study focused on synthesizing two tridentate bipyrazolic compounds to evaluate their cytotoxic properties in vitro on two tumor cell lines—P815 (mastocytome murine) and Hep (carcinoma of human larynx). The compounds demonstrated significant cytotoxicity, particularly against the P815 cell line, highlighting their potential in cancer research (Kodadi et al., 2007).

Copolymerization Catalyst Pyrazolyl compounds have been utilized as catalysts for the copolymerization of CO2 and cyclohexene oxide, leading to the formation of poly(cyclohexene carbonate) and cyclohexene carbonate under specific conditions. This research indicates the role of such compounds in developing environmentally friendly polymers (Matiwane et al., 2020).

Antimicrobial and Anticancer Activities

Antimicrobial and Anticancer Derivatives The synthesis of new pyrazoline derivatives and their in silico and in vitro studies on antimicrobial and anticancer activities demonstrate the potential of pyrazole-based compounds in therapeutic applications. These studies provide insights into the design of new drugs with improved efficacy against various diseases (Rathinamanivannan et al., 2019).

Material Science and Polymer Chemistry

Poly Vinyl Alcohol/Acrylic Acid Hydrogel Modification Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amine compounds, including pyrazole derivatives, to enhance their properties for potential medical applications. This modification process significantly impacts the thermal stability and biological activity of the polymers (Aly & El-Mohdy, 2015).

Properties

IUPAC Name

1-butan-2-yl-5-cyclopropylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-3-7(2)13-10(8-4-5-8)9(11)6-12-13/h6-8H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUDVOYVLYHRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222042
Record name 5-Cyclopropyl-1-(1-methylpropyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006454-53-0
Record name 5-Cyclopropyl-1-(1-methylpropyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006454-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-1-(1-methylpropyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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